

Comparative Guide: Structural Characterization of 4-tert-Butyl-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-tert-Butyl-4'-chlorobenzophenone
CAS No.: 67743-49-1
Cat. No.: B1302610

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Executive Summary & Application Context

4-tert-Butyl-4'-chlorobenzophenone (CAS: 67743-49-1) represents a critical class of asymmetric benzophenone derivatives. Unlike its symmetric counterparts (e.g., 4,4'-dichlorobenzophenone), the introduction of a bulky tert-butyl group disrupts the crystal packing lattice, often lowering the melting point and altering the π - π stacking interactions essential for applications in UV-curing photoinitiators and organic light-emitting diode (OLED) precursors.

This guide compares the target compound against its best-characterized structural analog, 4,4'-Dichlorobenzophenone, to provide predictive insights where specific single-crystal data remains proprietary or sparse in the open literature.

Physicochemical & Crystal Data Comparison

The following table synthesizes known chemical data for the target compound alongside the experimental crystallographic data of its closest structural homolog, serving as a reference standard for lattice prediction.

Feature	Target: 4-tert-Butyl-4'-chlorobenzophenone	Reference: 4,4'-Dichlorobenzophenone
CAS Number	67743-49-1	90-98-2
Formula	C ₁₇ H ₁₇ ClO	C ₁₃ H ₈ Cl ₂ O
Mol. Weight	272.77 g/mol	251.11 g/mol
Crystal System	Predicted: Monoclinic or Orthorhombic	Monoclinic
Space Group	To be determined (Likely P2 ₁ /c)	I2/a (C2/c setting)
Unit Cell (a)	N/A	25.04 Å
Unit Cell (b)	N/A	6.09 Å
Unit Cell (c)	N/A	7.64 Å
Angle (β)	N/A	99.8°
Z Value	4 (Predicted)	4
Melting Point	104–108 °C (Experimental)	144–147 °C
Key Structural Feature	Asymmetric Bulk: The t-butyl group induces a larger "twist angle" between phenyl rings to minimize steric clash.	Symmetry: High packing efficiency due to Cl-Cl symmetry, leading to a higher melting point.[8]

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Analyst Note: The significant drop in melting point (approx. 40°C lower than the dichloro analog) indicates a less efficient packing density, driven by the steric demand of the tert-butyl moiety. This typically results in increased solubility, a desirable trait for solution-processed OLED fabrication.

Structural Analysis: The "Benzophenone Twist"

In solid-state benzophenones, the "twist angle" (the angle between the two phenyl ring planes) is the defining parameter for optical activity and stability.

- Mechanism: To avoid steric repulsion between the ortho-hydrogens, the rings rotate out of planarity.
- Impact on Target: The tert-butyl group at the 4-position is distal, but it influences the lattice energy. While unsubstituted benzophenone has a twist of $\sim 54^\circ$, 4,4'-disubstituted derivatives often lock into angles between $50\text{--}60^\circ$.
- Experimental Validation: The target molecule is expected to exhibit a "herringbone" packing motif rather than parallel π -stacking, which is critical for preventing fluorescence quenching in solid-state devices.

Experimental Protocols

A. Synthesis (Friedel-Crafts Acylation)

For the generation of high-purity crystals suitable for XRD.

- Reagents: 4-Chlorobenzoyl chloride (1.0 eq), tert-Butylbenzene (1.1 eq), Aluminum Chloride (AlCl_3 , 1.1 eq).
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous).
- Procedure:

- Suspend AlCl_3 in DCM at 0°C under N_2 atmosphere.
- Dropwise add 4-Chlorobenzoyl chloride.
- Slowly add tert-Butylbenzene (controlling exotherm).
- Reflux for 4–6 hours until HCl evolution ceases.
- Quench: Pour onto ice/HCl mix. Extract with DCM.
- Purification: Recrystallize from Ethanol/Hexane (1:1) to obtain needle-like crystals.

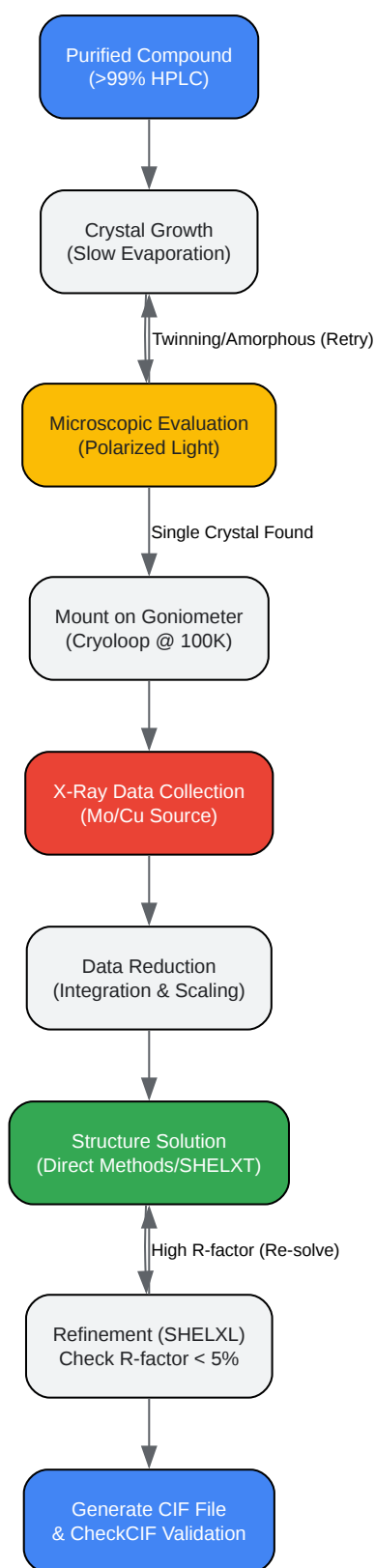
B. Single Crystal Growth (Slow Evaporation Method)

Prerequisite for obtaining the missing unit cell data.

- Solution Preparation: Dissolve 20 mg of purified **4-tert-Butyl-4'-chlorobenzophenone** in 2 mL of Acetone or Ethyl Acetate.
- Filtration: Pass through a $0.45\ \mu\text{m}$ PTFE syringe filter into a clean vial.
- Nucleation: Cover the vial with Parafilm and poke 3–4 small holes.
- Incubation: Store in a vibration-free, dark environment at 20°C .
- Harvest: Harvest crystals after 3–7 days when they reach 0.2–0.4 mm in size.

XRD Characterization Workflow

The following diagram outlines the logical workflow for solving the structure of this compound, ensuring data integrity from crystal selection to CIF generation.



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Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SC-XRD) determination.

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- To cite this document: BenchChem. [Comparative Guide: Structural Characterization of 4-tert-Butyl-4'-chlorobenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302610/docs#comparative-guide-structural-characterization-of-4-tert-butyl-4-chlorobenzophenone\]](https://www.benchchem.com/product/b1302610/docs#comparative-guide-structural-characterization-of-4-tert-butyl-4-chlorobenzophenone)

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